(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a hydroxy group at the 4-position and a carboxylic acid group at the 2-position. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group at the 2-position can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceutical intermediates.
Biology:
- Studied for its potential role in enzyme inhibition and receptor binding due to its unique stereochemistry.
Medicine:
- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid: Similar in structure but with different stereochemistry, leading to different biological activities.
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine: Contains an additional hydroxymethyl group, which can alter its reactivity and applications.
Uniqueness:
- The specific stereochemistry of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid makes it unique in its ability to interact with certain molecular targets.
- Its functional groups provide versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 |
InChI Key |
VIOFTYREMPLPMF-WRWORJQWSA-N |
Isomeric SMILES |
C[C@]1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Origin of Product |
United States |
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